3'-Fluoroaminopterin
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Overview
Description
3'-Fluoroaminopterin is a folic acid antagonist.
Scientific Research Applications
Enzyme Inhibition and Cytotoxicity Studies
3'-Fluoroaminopterin has been synthesized and evaluated as an inhibitor of dihydrofolate reductase from various bacterial species and human cells. Studies found that this compound bound more tightly than its analogues, displaying significant enzyme inhibition capabilities. It also showed higher cytotoxicity against certain cancer cell lines compared to aminopterin, indicating its potential in cancer research and therapy (Henkin & Washtien, 1983).
Applications in Protein-DNA Complex Formation
Fluoropeptidomimetics, including compounds like this compound, are significant in designing protease inhibitors. These compounds offer insights into protein-DNA interactions, which is crucial in understanding cellular mechanisms and developing targeted therapies (Annedi, Li, Samson, & Kotra, 2003).
Enhancing Sensitivity in Fluorography
This compound, among other compounds, has been utilized in fluorography methods to enhance the detection sensitivity of radioactive elements in research, particularly in polyacrylamide gels. This technique is essential in biochemistry for visualizing proteins and nucleic acids (Laskey & Mills, 1975).
Development of Novel Fluorophores
This compound-related research contributes to the development of novel fluorophores used in biomedical studies. These fluorophores play a crucial role in imaging and tracking biological molecules, aiding in understanding complex biochemical processes (Han, Sugiyama, & Harada, 2016).
Probing Cellular and Molecular Mechanisms
Research involving this compound aids in probing cellular mechanisms, such as DNA replication and protein interactions. Understanding these processes is vital in cellular biology and pharmacology, potentially leading to new therapeutic strategies (Amaldi, Carnevali, Leoni, & Mariotti, 1972).
Properties
CAS No. |
85803-34-5 |
---|---|
Molecular Formula |
C19H19FN8O5 |
Molecular Weight |
458.4 g/mol |
IUPAC Name |
(2S)-2-[[4-[(2,4-diaminopteridin-6-yl)methylamino]-3-fluorobenzoyl]amino]pentanedioic acid |
InChI |
InChI=1S/C19H19FN8O5/c20-10-5-8(17(31)26-12(18(32)33)3-4-13(29)30)1-2-11(10)23-6-9-7-24-16-14(25-9)15(21)27-19(22)28-16/h1-2,5,7,12,23H,3-4,6H2,(H,26,31)(H,29,30)(H,32,33)(H4,21,22,24,27,28)/t12-/m0/s1 |
InChI Key |
SGJMILOGOMOIPG-LBPRGKRZSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1C(=O)N[C@@H](CCC(=O)O)C(=O)O)F)NCC2=CN=C3C(=N2)C(=NC(=N3)N)N |
SMILES |
C1=CC(=C(C=C1C(=O)NC(CCC(=O)O)C(=O)O)F)NCC2=CN=C3C(=N2)C(=NC(=N3)N)N |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)NC(CCC(=O)O)C(=O)O)F)NCC2=CN=C3C(=N2)C(=NC(=N3)N)N |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
3'-fluoroaminopterin 3'-fluoroaminopterin disodium salt |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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